![molecular formula C21H26N2O3S B6511553 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide CAS No. 922115-47-7](/img/structure/B6511553.png)
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide” is a complex organic compound. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, which is an important structural motif of various natural products and therapeutic lead compounds . THIQs are known to function as antineuroinflammatory agents .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a THIQ core and additional functional groups. The THIQ core is a secondary amine with the chemical formula C9H11N .Chemical Reactions Analysis
The chemical reactions involving THIQ derivatives are diverse and complex. Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学研究应用
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide has been studied for its potential applications in scientific research. It has been used in drug discovery and development, and has been studied for its potential to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes and other drug-metabolizing enzymes. This compound has also been studied for its potential to modulate the activity of G protein-coupled receptors and ion channels, as well as for its ability to modulate the activity of various neurotransmitter systems. In addition, this compound has been studied for its potential applications in laboratory experiments.
作用机制
Target of Action
The primary target of 4-Phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is the 17β-Hydroxysteroid dehydrogenases . This enzyme catalyzes the interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands . It is expressed in malignant cells and plays a crucial role in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound likely interacts with its target enzyme, influencing its activity and leading to changes in the cellular environment.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of steroidal nuclear receptor ligands, given its interaction with 17β-Hydroxysteroid dehydrogenases . The downstream effects of this interaction could include alterations in the levels of active estradiol, potentially impacting the progression of estrogen-dependent diseases .
Pharmacokinetics
It is known that thiqs have a broad range of pharmacological activities , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its influence on the activity of 17β-Hydroxysteroid dehydrogenases . By interacting with this enzyme, the compound could potentially alter the balance of steroidal nuclear receptor ligands within the cell, impacting cellular processes and disease progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, THIQs are known to be widely distributed among plants, foods, and in the environment . Some of them are present in the mammalian brain and have the ability to cross the blood–brain barrier (BBB) . .
实验室实验的优点和局限性
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a variety of concentrations. In addition, this compound is relatively stable and has a long shelf life. Finally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It has a relatively low solubility in water, making it difficult to dissolve in aqueous solutions. In addition, this compound is relatively expensive, making it cost-prohibitive for some laboratory experiments.
未来方向
There are a number of potential future directions for the study of 4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide. First, further research is needed to better understand the biochemical and physiological effects of this compound. This includes understanding the mechanism of action of this compound and its potential applications in drug discovery and development. In addition, further research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Finally, further research is needed to explore the potential applications of this compound in laboratory experiments, including its potential to modulate the activity of G protein-coupled receptors and ion channels, and to modulate the activity of various neurotransmitter systems.
合成方法
4-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]butanamide is synthesized using a combination of chemical and enzymatic reactions. The chemical reaction involves the condensation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride with 4-phenylbutanamide. This reaction yields the desired product, this compound, in an aqueous solution. The enzymatic reaction involves the use of a protease enzyme to catalyze the hydrolysis of the sulfonyl chloride group on this compound. This reaction yields the desired product, this compound, in aqueous solution as well.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(12-6-9-18-7-2-1-3-8-18)22-14-16-27(25,26)23-15-13-19-10-4-5-11-20(19)17-23/h1-5,7-8,10-11H,6,9,12-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWASUFNMBDGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

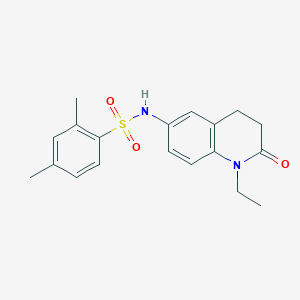
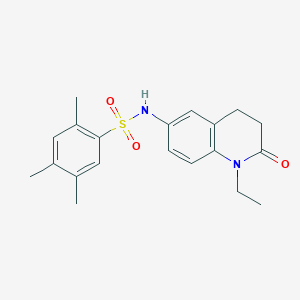
![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6511498.png)
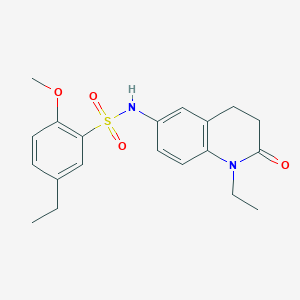
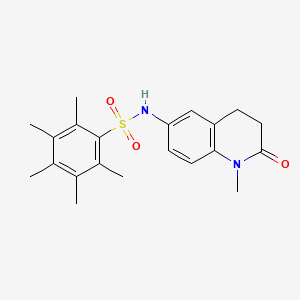
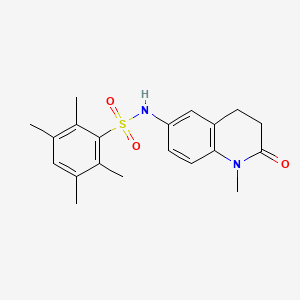
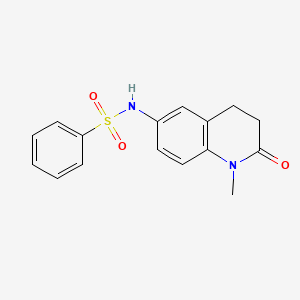
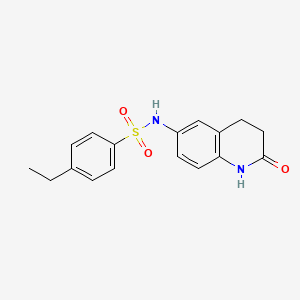
![N-(4-ethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511535.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511543.png)
![ethyl 4-{2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B6511544.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6511550.png)
![N-(2,4-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6511565.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6511577.png)